molecular formula C12H18N2O2 B6341845 Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate CAS No. 1359657-08-1

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No.: B6341845
CAS No.: 1359657-08-1
M. Wt: 222.28 g/mol
InChI Key: ARWSJLWWLODKGW-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with cyclohexyl hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for further research .

Properties

IUPAC Name

ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWSJLWWLODKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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